![molecular formula C6H10ClFO2S B2916724 [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1785566-84-8](/img/structure/B2916724.png)

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

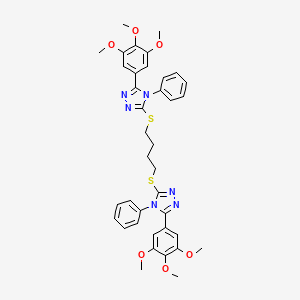

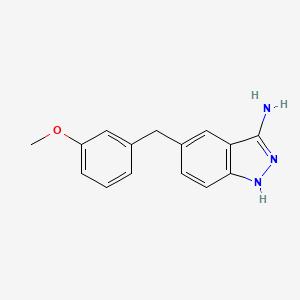

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C6H10ClFO2S . It is used in various chemical reactions due to its high reactivity .

Molecular Structure Analysis

The molecular structure of “[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is represented by the InChI code 1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2 . This indicates the presence of carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is highly reactive and is used as an electrophile in various chemical reactions . It functions as a source of the “CH3SO2+” synthon .Physical And Chemical Properties Analysis

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” has a molecular weight of 200.66 . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Reaction Rate Acceleration

- Methanesulfonyl fluoride, a related compound, has been studied for its unique ability to inhibit acetylcholinesterase by producing a methanesulfonyl enzyme derivative. This inhibition mechanism offers insights into enzyme activity and potential applications in understanding neurochemical processes (Kitz & Wilson, 1963).

Nucleophilic Fluoromethylation

- An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides has been developed using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent. This process enables the synthesis of various fluorinated compounds, illustrating the compound's utility in organic synthesis and potential pharmaceutical applications (Prakash et al., 2009).

Enantioselective Monofluoromethylation

- The compound has been used in a catalytic protocol for enantioselective monofluoromethylation, demonstrating its applicability in the synthesis of chiral molecules. This process is crucial for the development of active pharmaceutical ingredients with specific enantiomeric properties (Mizuta et al., 2007).

Chemical Synthesis and Transformation

- Fluorobis(phenylsulfonyl)methane, a closely related reagent, has been applied in various synthetic routes, including the stereospecific synthesis of alpha-fluorovinyl compounds. This application underscores the role of such compounds in advancing synthetic methodologies and the construction of complex molecular architectures (Shibata & Furukawa, 2010).

Molecular Structure Analysis

- Studies on methane sulfonyl chloride's molecular structure via electron diffraction offer valuable data on its geometrical parameters. This information is essential for understanding reactivity patterns and designing new compounds with desired properties (Hargittai & Hargittai, 1973).

Safety and Hazards

Eigenschaften

IUPAC Name |

[1-(fluoromethyl)cyclobutyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCQMPOHVXKTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CF)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)